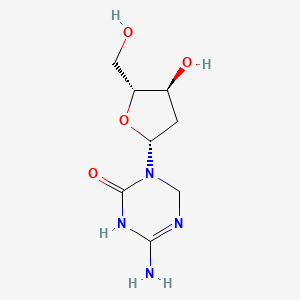
2'-Deoxy-5,6-dihydro-5-azacytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SN-1212 involves multiple steps, starting with the preparation of the nucleoside scaffold. The key steps include:
Formation of the nucleoside base: This involves the reaction of a suitable sugar moiety with a nitrogenous base under controlled conditions.
Modification of the nucleoside: The nucleoside is then chemically modified to introduce the desired functional groups that confer its antiviral properties.
Industrial Production Methods
Industrial production of SN-1212 follows a similar synthetic route but on a larger scale. The process involves:
Bulk synthesis of the nucleoside base: Using large reactors to combine the sugar moiety and nitrogenous base.
Chemical modification: Large-scale chemical reactors are used to introduce the functional groups.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
SN-1212 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert SN-1212 into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted nucleosides .
Aplicaciones Científicas De Investigación
SN-1212 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and mutagenesis.
Medicine: Explored as a potential antiviral agent for the treatment of HIV and other viral infections.
Industry: Utilized in the development of antiviral drugs and therapeutic agents .
Mecanismo De Acción
SN-1212 exerts its effects by increasing the mutation rate of the HIV virus. This is achieved through the incorporation of the nucleoside analog into the viral DNA during replication. The presence of SN-1212 in the viral genome leads to errors in replication, ultimately causing the collapse of the viral population . The compound targets the viral reverse transcriptase enzyme, which is responsible for the replication of the viral genome .
Comparación Con Compuestos Similares
Similar Compounds
Zidovudine (AZT): Another nucleoside analog used in the treatment of HIV.
Lamivudine (3TC): A nucleoside analog that inhibits reverse transcriptase.
Emtricitabine (FTC): Similar to lamivudine, used in combination therapies for HIV
Uniqueness
SN-1212 is unique in its mechanism of action, as it specifically induces viral mutagenesis, leading to the collapse of the viral population. This is different from other nucleoside analogs that primarily inhibit viral replication .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2'-Deoxy-5,6-dihydro-5-azacytidine involves the conversion of cytosine to 5-azacytosine, followed by reduction to 5,6-dihydro-5-azacytosine and subsequent deoxygenation to yield the final product.", "Starting Materials": ["Cytosine", "Sodium azide", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium methoxide", "Methanol"], "Reaction": ["1. Cytosine is treated with sodium azide in the presence of sodium hydroxide to yield 5-azacytosine.", "2. 5-Azacytosine is reduced using sodium borohydride in methanol to produce 5,6-dihydro-5-azacytosine.", "3. 5,6-Dihydro-5-azacytosine is deoxygenated using sodium methoxide in methanol to yield 2'-Deoxy-5,6-dihydro-5-azacytidine."] } | |
Número CAS |
114522-16-6 |
Fórmula molecular |
C8H14N4O4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
6-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H14N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h4-6,13-14H,1-3H2,(H3,9,10,11,15)/t4-,5+,6-/m0/s1 |
Clave InChI |
LAOLDMMWVYDDID-JKUQZMGJSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@@H]1N2CN=C(NC2=O)N)CO)O |
SMILES |
C1C(C(OC1N2CN=C(NC2=O)N)CO)O |
SMILES canónico |
C1C(C(OC1N2CN=C(NC2=O)N)CO)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SN-1212; KP-1212; SN1212; KP1212; SN 1212; KP 1212 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2'-deoxy-5,6-dihydro-5-azacytidine a promising compound for epigenetic research and potential therapeutic applications?
A1: this compound (DHDAC) stands out due to its unique combination of properties:
- Lower cytotoxicity: Compared to 2'-deoxy-5-azacytidine (DAC), DHDAC exhibits significantly lower toxicity while maintaining comparable hypomethylating activity []. This characteristic is crucial for minimizing potential side effects in therapeutic applications.
- Enhanced stability: DHDAC demonstrates greater stability compared to DAC []. This enhanced stability could translate to a longer half-life and potentially improved efficacy in vivo.
- Targeted epigenetic modulation: As a DNA methyltransferase inhibitor, DHDAC can induce DNA hypomethylation and reactivate silenced genes, making it a valuable tool for studying and manipulating gene expression [].
Q2: Has this compound demonstrated any specific antiviral activity?
A2: While DHDAC itself hasn't been extensively studied for antiviral activity, its close analog, 2′-deoxy-5,6-dihydro-5-azacytidine (without the "2'-" prefix), exhibits potent anti-HIV activity []. Unlike other nucleoside-based antiviral drugs, this compound doesn't directly inhibit reverse transcription. Instead, it incorporates into the viral DNA, acting as an ambiguous base and causing mutations during replication. This leads to a decrease in viral fitness and potentially complete eradication through lethal mutagenesis [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dimethyl-7-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B1673677.png)

![(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile](/img/structure/B1673679.png)
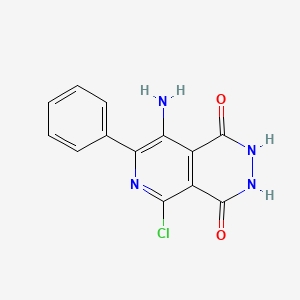
![tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate](/img/structure/B1673683.png)
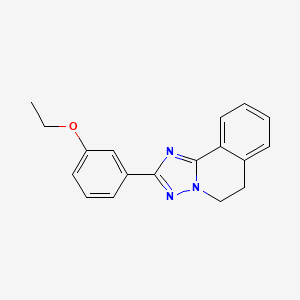
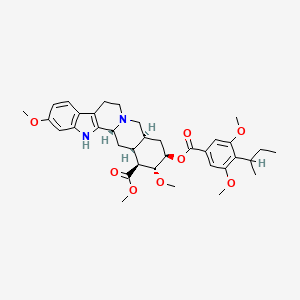
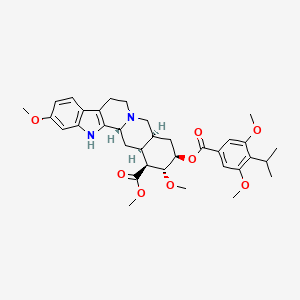
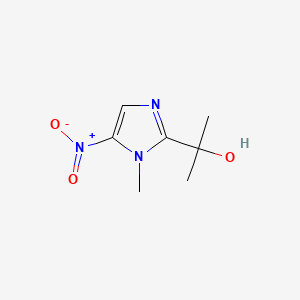
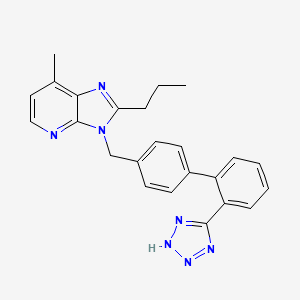
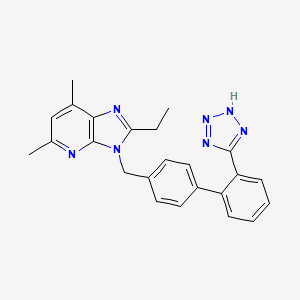
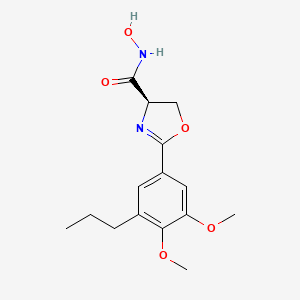
![butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate](/img/structure/B1673698.png)
![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate](/img/structure/B1673699.png)